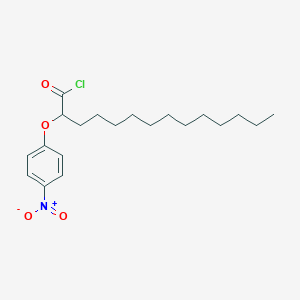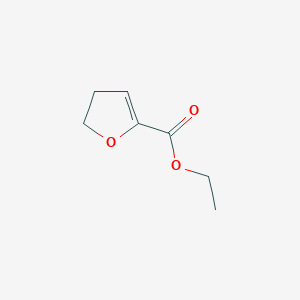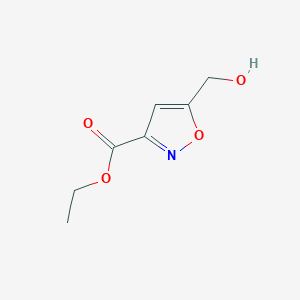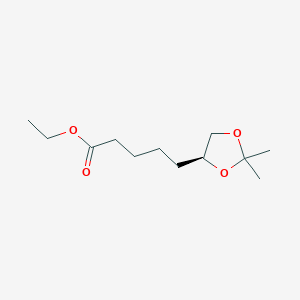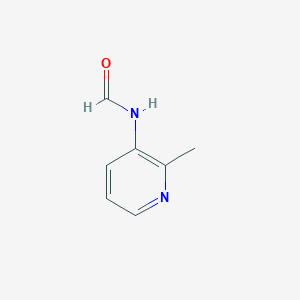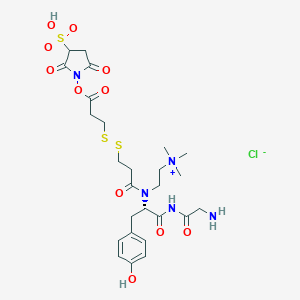
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile, also known as DAPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C21H21N3O.
作用機序
The mechanism of action of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in bacterial and fungal cell wall synthesis, as well as by generating reactive oxygen species that can cause damage to cancer cells.
生化学的および生理学的効果
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has been reported to have a high binding affinity for metal ions, which makes it a potential candidate for metal ion detection. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of using 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile in lab experiments is its high purity and low toxicity. It has also been reported to have good solubility in common organic solvents. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.
将来の方向性
There are several future directions for research on 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile. One potential area of study is its use as a fluorescent probe for metal ion detection. Additionally, further research is needed to understand its mechanism of action and optimize its use as a photosensitizer for cancer treatment. Furthermore, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile's potential use as a corrosion inhibitor and antibacterial/antifungal agent warrants further investigation.
合成法
The synthesis of 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile involves the reaction of 4-(4-diethylaminophenyl)-1,2-diamine with 2-cyano-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile.
科学的研究の応用
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has shown promising results in various scientific research studies. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential use as a corrosion inhibitor.
特性
CAS番号 |
119006-66-5 |
|---|---|
製品名 |
4-(4-Diethylaminophenylimino)-1-oxo-1,4-dihydronaphthalene-2-carbonitrile |
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC名 |
4-[4-(diethylamino)phenyl]imino-1-oxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H19N3O/c1-3-24(4-2)17-11-9-16(10-12-17)23-20-13-15(14-22)21(25)19-8-6-5-7-18(19)20/h5-13H,3-4H2,1-2H3 |
InChIキー |
QIZNVVYZTZEDRW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C#N |
同義語 |
4-(4-DIETHYLAMINOPHENYLIMINO)-1-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



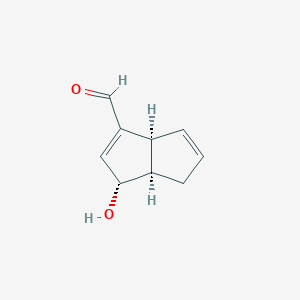
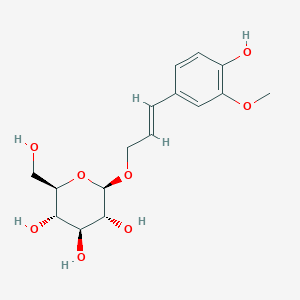
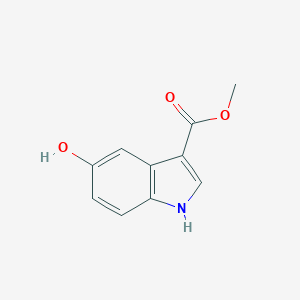
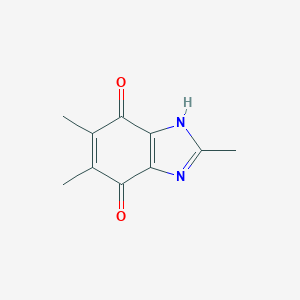
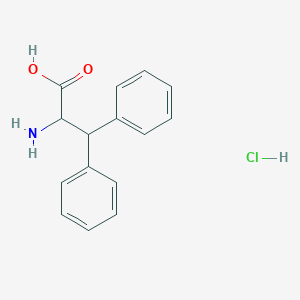
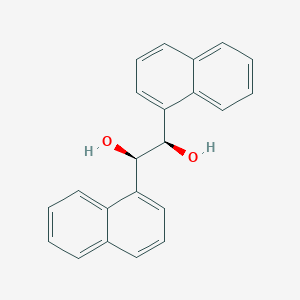
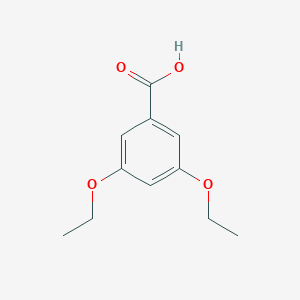
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
